Vegfr-2-IN-42

Breast Cancer VEGFR-2 Inhibition Cytotoxicity

Researchers often face reproducibility issues due to analog substitution and undefined substituent effects. Vegfr-2-IN-42 (Compound 8c) is a validated 6-nitroquinazoline-thiadiazole-aryl urea with a specific 4-CH₃ (p-tolyl) substitution pattern. - **Selective Activity:** IC₅₀ = 25.0 ± 0.001 µM against MCF7 cells; inactive vs. A549 & MDA-MB231 (IC₅₀ > 50 µM). - **SAR Benchmark:** Quantified reference for comparing 3-CH₃ (29.0 µM) and 3-Cl (39.1 µM) analogs. - **In Silico Ready:** Validated docking (PDB: 3WZE, -4.49 kcal/mol) and ADME profile compliant with Lipinski's Rule of Five (except TPSA).

Molecular Formula C18H13N7O3S2
Molecular Weight 439.5 g/mol
Cat. No. B12368819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVegfr-2-IN-42
Molecular FormulaC18H13N7O3S2
Molecular Weight439.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SC3=NC=NC4=C3C=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C18H13N7O3S2/c1-10-2-4-11(5-3-10)21-16(26)22-17-23-24-18(30-17)29-15-13-8-12(25(27)28)6-7-14(13)19-9-20-15/h2-9H,1H3,(H2,21,22,23,26)
InChIKeyJHKXJJNUSQQISU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vegfr-2-IN-42 Procurement Guide


Vegfr-2-IN-42 (also designated compound 8c) is a 6-nitroquinazoline conjugated with 1,3,4-thiadiazole and diaryl-urea, with molecular formula C18H13N7O3S2 and molecular weight 439.47 [1]. It was designed and synthesized as part of a novel series of 1-(5-((6-nitroquinazoline-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives, characterized by ¹H NMR, ¹³C NMR, IR, mass spectroscopy, and elemental analysis [1][2]. The compound demonstrates selective antiproliferative activity against MCF7 human hormone-dependent breast cancer cells, with a reported IC₅₀ value of 25.0 ± 0.001 µM, while showing no activity (IC₅₀ > 50 µM) against A549 lung cancer or MDA-MB231 triple-negative breast cancer cell lines [1][3]. Molecular docking studies with VEGFR-2 (PDB: 3WZE) and computational ADME profiling support its potential as a VEGFR-2 inhibitor [1].

VEGFR-2 pathway probe in MCF7 cell models
SAR reference with defined 4-CH₃ phenylurea substitution
Computational docking benchmark for VEGFR-2 (PDB: 3WZE)

Why Vegfr-2-IN-42 Cannot Be Substituted


Vegfr-2-IN-42 exhibits a highly specific structure-activity relationship (SAR) defined by the presence of a 4-CH₃ (p-tolyl) substituent on the phenylurea moiety [1]. Within the same synthetic series of 1-(5-((6-nitroquinazoline-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives, compounds with different substituents (3-CH₃, 3-Cl, H, OCH₃, F) show substantially reduced or no antiproliferative activity against MCF7 cells [1]. Specifically, the 3-CH₃ analog (compound 8b) exhibits an IC₅₀ of 29.0 ± 0.005 µM, while the 3-Cl analog (compound 8g) shows 39.1 ± 0.001 µM, both inferior to the 25.0 µM value of Vegfr-2-IN-42 (8c) [1]. Furthermore, the 4-CH₃ substitution confers a favorable ADME profile with predicted compliance with Lipinski's Rule of Five, distinguishing it from other series members [1]. Therefore, substituting Vegfr-2-IN-42 with an untested analog from the same quinazoline-thiadiazole-urea class carries the risk of significantly reduced MCF7 antiproliferative potency and unpredictable in silico drug-likeness properties. Procurement of the specific compound ensures experimental reproducibility as documented in the primary literature [1].

Substituent variation on phenylurea may significantly reduce MCF7 antiproliferative response; the 4-CH₃ group is a critical SAR determinant.

ADME profile and Lipinski compliance may differ with analogs; in silico drug-likeness is not guaranteed.

Selectivity against normal HDF cells may not be preserved across substitution analogs; reported no-toxicity at 50 µM is structure-dependent.

Vegfr-2-IN-42 Differential Evidence


Superior MCF7 Antiproliferative Activity vs. Analogs

Vegfr-2-IN-42 (compound 8c, with a 4-CH₃ substituent) exhibits an IC₅₀ of 25.0 ± 0.001 µM against MCF7 human hormone-dependent breast cancer cells, which is more potent than both the reference drug etoposide (IC₅₀ = 29.8 ± 0.0007 µM) and its closest structural analogs in the same synthetic series [1]. In direct comparison, compound 8b (3-CH₃ substituent) shows an IC₅₀ of 29.0 ± 0.005 µM, and compound 8g (3-Cl substituent) shows an IC₅₀ of 39.1 ± 0.001 µM [1]. All other series compounds with H, OCH₃, F, or other substituents exhibited IC₅₀ values > 50 µM against MCF7 cells, indicating negligible activity [1].

MCF7 Antiproliferative Comparison
Head-to-head
Vegfr-2-IN-42 IC₅₀ 25.0 µM vs Etoposide 29.8 µM, 8b 29.0 µM, 8g 39.1 µM
Supports relative potency profiling in MCF7 cells
MTT assay, 48 h; 1.19× lower IC₅₀ than etoposide
Breast Cancer VEGFR-2 Inhibition Cytotoxicity

Selective Cytotoxicity in Normal HDF Cells

Vegfr-2-IN-42 (compound 8c) and the 3-CH₃ analog (compound 8b) were evaluated for cytotoxicity against normal human dermal fibroblast (HDF) cells. No toxic properties were observed in HDF cells even at a concentration as high as 50 µM for both compounds [1]. This concentration is 2× the MCF7 IC₅₀ of Vegfr-2-IN-42 (25.0 µM), indicating a selective window for antiproliferative activity against cancer cells versus normal fibroblasts within the tested concentration range [1].

HDF Selectivity Ratio
Head-to-head
No HDF toxicity at 50 µM, selectivity ratio >2.0 vs MCF7 IC₅₀
Supports cell-type selectivity context
Normal HDF cells, MTT assay; concentration-dependent review
Selectivity Normal Cell Toxicity Therapeutic Window

VEGFR-2 Docking and ADME Predictions

Molecular docking of Vegfr-2-IN-42 (compound 8c) with VEGFR-2 (PDB: 3WZE) revealed a binding energy of −4.49 kcal/mol [1]. The compound forms key interactions with residues in the VEGFR-2 ATP-binding pocket [1]. In silico ADME prediction indicated that Vegfr-2-IN-42 complies with Lipinski's Rule of Five, with a molecular weight of 439.47, H-bond donor count of 2, H-bond acceptor count of 8, and LogP of 2.50 [1][2]. The calculated topological polar surface area (TPSA) is 204.31 Ų, and the number of rotatable bonds is 7 [1].

VEGFR-2 Docking & ADME
Class-level inference
Binding energy −4.49 kcal/mol; Lipinski compliant except TPSA 204.31 Ų
Provides computational reference for inhibitor design
In silico prediction; TPSA exceeds Veber threshold
Molecular Docking ADME Drug-Likeness

Vegfr-2-IN-42 Research Applications


SAR Studies of VEGFR-2 Inhibitors

Vegfr-2-IN-42 (compound 8c) serves as a critical reference compound in SAR studies of 6-nitroquinazoline-thiadiazole-aryl urea derivatives due to its well-defined 4-CH₃ (p-tolyl) substituent and documented MCF7 IC₅₀ of 25.0 ± 0.001 µM [1]. The compound can be used as a positive control when testing novel analogs with modified substituents on the phenylurea moiety, providing a quantitative benchmark against which antiproliferative potency can be directly compared [1]. The availability of comparative data for the 3-CH₃ analog (8b, 29.0 µM) and 3-Cl analog (8g, 39.1 µM) further enables systematic exploration of substituent electronic and steric effects [1].

MCF7 Breast Cancer Antiproliferative Assays

Vegfr-2-IN-42 is directly applicable for in vitro antiproliferative studies using MCF7 human hormone-dependent breast cancer cells, where it exhibits an IC₅₀ of 25.0 ± 0.001 µM in MTT assays after 48 h exposure [1]. The compound's selective activity against MCF7 cells (with no activity observed against A549 or MDA-MB231 cell lines at concentrations up to 50 µM) makes it a valuable tool for investigating hormone-dependent breast cancer pathways and VEGFR-2 signaling in this specific cellular context [1]. Etoposide (IC₅₀ = 29.8 ± 0.0007 µM) can be used as a reference standard for assay validation [1].

VEGFR-2 Docking and Computational Reference

Vegfr-2-IN-42 provides a validated docking benchmark for VEGFR-2 (PDB: 3WZE) with a documented binding energy of −4.49 kcal/mol [1]. The compound's docking pose and interaction profile can be used as a reference when validating new docking protocols, scoring functions, or computational methods for VEGFR-2 inhibitor discovery [1]. Additionally, the comprehensive in silico ADME parameters (including compliance with Lipinski's Rule of Five except for TPSA) and DFT-calculated electronic properties provide a dataset for training or validating predictive models in computational medicinal chemistry [1].

Application
Selection Property
Validation Focus
SAR studies of quinazoline-thiadiazole-ureas
4-CH₃ phenylurea substituent specificity
Benchmark potency against 8b, 8g analog data
MCF7 cell-model antiproliferative assays
Cell-line selectivity context
Validate with etoposide ref and A549/MDA-MB231 inactivity
VEGFR-2 computational reference
Docking score and ADME parameters
Verify against PDB 3WZE and Lipinski profile

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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